

# **Application Notes and Protocols: ODM-203 Treatment in SNU16 Gastric Cancer Cells**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

These application notes provide a comprehensive overview and detailed protocols for studying the effects of ODM-203, a potent dual inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR), on the SNU16 human gastric carcinoma cell line. The SNU16 cell line is characterized by an amplification of the FGFR2 gene, making it a relevant model for investigating FGFR2-targeted therapies.[1] ODM-203 has demonstrated significant anti-tumor activity in preclinical models, including those involving SNU16 cells.[2][3]

This document outlines the molecular rationale for using ODM-203 in FGFR2-amplified gastric cancer, presents key quantitative data from preclinical studies, and provides detailed protocols for essential in vitro and in vivo experiments.

### **Molecular Rationale**

The SNU16 gastric cancer cell line harbors an amplification of the FGFR2 gene, which leads to the overexpression and constitutive activation of the FGFR2 protein.[1] This aberrant signaling drives tumor cell proliferation and survival, making FGFR2 a critical therapeutic target in this context. ODM-203 is a small molecule inhibitor that selectively targets FGFR and VEGFR families with equal potency in the low nanomolar range.[1][4] By inhibiting the kinase activity of



FGFR2, ODM-203 blocks downstream signaling pathways, thereby impeding cancer cell growth.

## **Quantitative Data Summary**

The following tables summarize the key in vitro and in vivo efficacy data of ODM-203 in the context of SNU16 gastric cancer cells.

Table 1: In Vitro Activity of ODM-203 in FGFR-Dependent Cell Lines

| Cell Line | Cancer Type    | Target Receptor | ODM-203 IC50<br>(nmol/L) |
|-----------|----------------|-----------------|--------------------------|
| H1581     | Lung Cancer    | FGFR1           | 104                      |
| SNU16     | Gastric Cancer | FGFR2           | 50-150                   |
| RT4       | Bladder Cancer | FGFR3           | 192                      |

Data sourced from multiple studies indicating the potent anti-proliferative effect of ODM-203 on FGFR-dependent cancer cell lines.[1][4]

Table 2: In Vivo Efficacy of ODM-203 in SNU16 Xenograft Model

| Treatment<br>Group | Dose     | Dosing<br>Schedule   | Tumor<br>Growth<br>Inhibition<br>(%) | pFGFR<br>Inhibition | pFRS2<br>Inhibition |
|--------------------|----------|----------------------|--------------------------------------|---------------------|---------------------|
| Vehicle            | -        | Daily                | 0                                    | -                   | -                   |
| ODM-203            | 30 mg/kg | Daily for 12<br>days | 73                                   | Yes                 | Yes                 |

Results from a subcutaneous SNU16 xenograft study demonstrating significant tumor growth inhibition and target engagement upon oral administration of ODM-203.[2][3]

# **Signaling Pathway**



## Methodological & Application

Check Availability & Pricing

The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation initiates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation. In SNU16 cells, FGFR2 amplification leads to ligand-independent, constitutive activation of these pathways. ODM-203 inhibits the initial autophosphorylation of FGFR2, thereby blocking the entire downstream signaling cascade.











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. ODM-203, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols: ODM-203 Treatment in SNU16 Gastric Cancer Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1578477#odm-203-treatment-in-snu16-gastric-cancer-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com